Dimethyl thiophene-3,4-dicarboxylate

説明

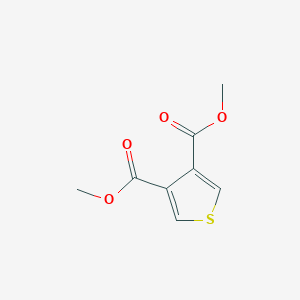

Dimethyl thiophene-3,4-dicarboxylate (CAS: 4282-35-3) is a methyl ester derivative of thiophene-3,4-dicarboxylic acid. Its molecular formula is C₈H₈O₄S, with a molecular weight of 200.21 g/mol . The compound is synthesized via esterification of thiophene-3,4-dicarboxylic acid using methanol and sulfuric acid as a catalyst, yielding a clear oil with an 84% efficiency . Key spectral data includes ¹H NMR (CDCl₃): δ 7.88 (s, 2H), 3.88 (s, 6H) and ¹³C NMR (CDCl₃): δ 163.41, 133.11, 131.90, 52.33 . Physically, it has a density of 1.3 g/cm³ and a boiling point of 246.4°C at 760 mmHg . Its planar thiophene core and ester groups make it a versatile precursor in organic synthesis, particularly for tuning electronic properties in polymers for photovoltaic applications .

特性

IUPAC Name |

dimethyl thiophene-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPFISOQOOJNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729204 | |

| Record name | Dimethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-35-3 | |

| Record name | Dimethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Organic Synthesis

Dimethyl thiophene-3,4-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of diverse functional groups through reactions such as:

- Esterification : The compound can be converted into various esters, which are valuable in medicinal chemistry.

- Cyclization Reactions : It can undergo cyclization to form complex ring structures that are useful in drug development.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Various alkyl esters |

| Cyclization | Formation of cyclic compounds | Dihydrothiophenes |

| Nucleophilic Substitution | Reaction with nucleophiles | Thiophene derivatives |

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its biological activity. Research indicates that derivatives of this compound exhibit:

- Anticancer Properties : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

- Antimicrobial Activity : Studies have demonstrated efficacy against various bacterial and fungal strains.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of this compound derivatives and their evaluation against cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as anticancer agents .

Materials Science

This compound is also utilized in materials science for the development of:

- Conductive Polymers : It serves as a precursor for polymers with enhanced electrical conductivity.

- Coatings : The compound can be incorporated into coatings to improve their chemical resistance and durability.

Table 2: Applications in Materials Science

| Application Type | Description | Benefits |

|---|---|---|

| Conductive Polymers | Used as a monomer for polymer synthesis | Enhanced electrical properties |

| Protective Coatings | Incorporated into coatings | Improved durability and resistance |

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for:

- Chromatographic Techniques : It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

- Spectroscopic Studies : The compound's unique spectral properties facilitate its use in various spectroscopic techniques.

作用機序

The mechanism by which dimethyl thiophene-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in biological systems, thiophene derivatives may interact with cellular targets, such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Functional Group Variations

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., diethyl derivatives) exhibit higher lipophilicity than methyl esters, influencing solubility and biological membrane permeability .

- Bromine Substituents : Brominated analogs (e.g., dimethyl 2,5-dibromothiophene-3,4-dicarboxylate) enable cross-coupling reactions, making them critical for synthesizing π-conjugated materials .

Electronic and Reactivity Profiles The planar thiophene core in this compound facilitates π-π stacking, advantageous for photovoltaic applications . Amino-substituted derivatives (e.g., diethyl 2,5-diaminothiophene-3,4-dicarboxylate) introduce hydrogen-bonding sites, enhancing molecular recognition in drug design .

Synthetic Pathways this compound is synthesized via acid-catalyzed esterification , while brominated analogs require halogenation steps . Ethyl ester derivatives often use ethanol and alternative catalysts (e.g., K₂CO₃) .

Crystallographic Properties this compound exhibits van der Waals-stabilized crystal packing , whereas amino- or bromine-containing analogs may form stronger intermolecular interactions (e.g., hydrogen bonds or halogen bonds) .

生物活性

Dimethyl thiophene-3,4-dicarboxylate (DM-TDC) is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities. This article explores the biological activity of DM-TDC, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with two carboxylate ester groups. Its chemical formula is C₈H₈O₄S, with a molecular weight of approximately 188.21 g/mol. The presence of both carboxylate and thiophene functionalities contributes to its reactivity and biological properties.

Biological Activities

Research indicates that DM-TDC exhibits a range of biological activities:

- Antioxidant Activity : Compounds with thiophene rings are known to possess antioxidant properties. Studies have shown that DM-TDC can scavenge free radicals, potentially reducing oxidative stress in cells .

- Anti-inflammatory Effects : Thiophene derivatives have been reported to exhibit anti-inflammatory activity, which may be relevant in the treatment of inflammatory diseases. DM-TDC has shown promise in modulating inflammatory pathways .

- Antimicrobial Properties : Preliminary studies suggest that DM-TDC may have antimicrobial effects against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

- Cytotoxicity : Some studies have indicated that DM-TDC can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .

The exact mechanisms through which DM-TDC exerts its biological effects are still under investigation. However, several hypotheses exist:

- Interaction with Cellular Targets : DM-TDC may interact with specific proteins or enzymes involved in oxidative stress and inflammation, thereby modulating their activity.

- Gene Expression Modulation : Research indicates that thiophene compounds can influence gene expression related to inflammation and apoptosis, which may explain the observed biological activities .

Synthesis and Derivatives

The synthesis of DM-TDC typically involves multi-step organic reactions, often starting from simpler thiophene derivatives. The ability to modify the carboxylate groups allows for the generation of various derivatives with potentially enhanced biological activities.

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Diethyl 2-aminothiophene-3,4-dicarboxylate | 1.00 | Ethyl esters instead of methyl esters |

| Methyl 2-amino-4-methylthiophene-3-carboxylate | 0.97 | Methyl substitution at position 4 |

| Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate | 0.97 | Methoxymethyl group at position 4 |

This table highlights how structural modifications can influence the biological activity of thiophene derivatives.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of DM-TDC using DPPH radical scavenging assays. Results indicated that DM-TDC exhibited significant scavenging activity comparable to known antioxidants, suggesting its potential utility in formulations aimed at reducing oxidative damage.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies explored the anti-inflammatory effects of DM-TDC on lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential as a therapeutic agent for inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

Research conducted on various bacterial strains demonstrated that DM-TDC displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings warrant further investigation into its mechanisms and potential applications in antimicrobial therapy.

Q & A

Basic: What synthetic routes are optimized for producing dimethyl thiophene-3,4-dicarboxylate with high purity?

Methodological Answer:

this compound is synthesized via cycloaddition reactions or esterification of precursor acids. A common route involves reacting dimethyl acetylenedicarboxylate with substituted thiazolium salts, as described in cycloaddition studies . Key steps include:

- Starting materials : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (prepared via reported procedures) and dry solvents like THF or acetonitrile to minimize side reactions .

- Reaction conditions : Reactions are conducted under inert atmospheres with stoichiometric control. For example, bulky substituents (e.g., phenyl groups) may slow reaction rates but improve regioselectivity .

- Purification : Column chromatography or recrystallization from ethanol is used to achieve >99% purity. Industrial-grade solvents (e.g., dried over CaH₂) are critical for reproducibility .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify substituent positions and ester group integrity. For example, methyl ester protons appear as singlets near δ 3.8–4.0 ppm .

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities. A study on diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate confirmed planar thiophene rings and ester conformations using this method .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported reaction yields for thiophene dicarboxylate derivatives?

Methodological Answer:

Discrepancies in yields often arise from subtle experimental variables. A systematic approach includes:

- Parameter variation : Test solvent polarity (e.g., THF vs. ACN), temperature, and catalyst loading. For instance, cycloaddition with dimethyl acetylenedicarboxylate achieved 90% yield under optimized conditions .

- Replication with controls : Repeat experiments using identical reagents (e.g., TBAPC as electrolyte) and purification protocols .

- Theoretical alignment : Use computational models (DFT) to predict steric/electronic effects of substituents, which influence reaction pathways and yields .

Advanced: What mechanistic insights explain the electron-withdrawing effects of substituents on thiophene dicarboxylate reactivity?

Methodological Answer:

- Cycloaddition kinetics : Electron-withdrawing groups (e.g., esters) polarize the thiophene ring, accelerating dipolarophile interactions. Bulky substituents (e.g., phenyl) hinder transition-state geometry, reducing reaction rates .

- Spectroscopic evidence : IR and UV-Vis spectroscopy track changes in carbonyl stretching frequencies and π→π* transitions, correlating with electronic perturbations .

- Computational validation : Density Functional Theory (DFT) simulations model frontier molecular orbitals (HOMO-LUMO gaps) to quantify substituent effects on reactivity .

Advanced: How can factorial design optimize experimental conditions for studying thiophene dicarboxylate degradation?

Methodological Answer:

A 2³ factorial design (factors: pH, temperature, light exposure) is effective:

- Variables :

- Independent: pH (4–10), temperature (25–60°C), UV intensity (0–100 mW/cm²).

- Dependent: Degradation rate (HPLC-measured half-life).

- Analysis : Response surface methodology (RSM) identifies interactions between variables. For example, acidic conditions (pH 4) and UV light may synergistically accelerate ester hydrolysis .

Advanced: What computational strategies model the electronic structure of this compound for photovoltaic applications?

Methodological Answer:

- DFT and TD-DFT : Calculate bandgap energies and charge-transfer properties. Compare results with experimental UV-Vis and cyclic voltammetry data to validate π-conjugation .

- Molecular dynamics (MD) : Simulate packing efficiency in thin films using crystallographic data (e.g., unit cell parameters from Acta Crystallographica studies) .

Basic: What purification techniques ensure high-purity this compound post-synthesis?

Methodological Answer:

- Liquid-liquid extraction : Separate unreacted precursors using ethyl acetate/water biphasic systems .

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 7:3 ratio) to isolate the product .

- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter to obtain crystalline material .

Advanced: How can researchers integrate thiophene dicarboxylates into broader frameworks (e.g., drug design or materials science)?

Methodological Answer:

- Structure-activity relationships (SAR) : Modify ester groups to enhance bioavailability or polymer compatibility. For example, bulkier esters improve thermal stability in polymers .

- Cross-disciplinary validation : Collaborate with pharmacologists to test cytotoxicity (e.g., MTT assays) or with materials scientists to measure conductivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。